N-Desmethyl Rosuvastatin Lactone-d6 is a deuterated derivative of N-Desmethyl Rosuvastatin Lactone, which itself is a metabolite of Rosuvastatin, a widely used statin for lowering cholesterol. The chemical formula for N-Desmethyl Rosuvastatin Lactone-d6 is , with a molecular weight of approximately 455.5 g/mol. This compound is characterized by its unique structure, which includes a lactone ring and a sulfur-containing moiety, contributing to its biological properties and interactions within the body .
N-Desmethyl Rosuvastatin Lactone-d6 exhibits several biological activities primarily associated with its role as a metabolite of Rosuvastatin. Studies have shown that it retains some anti-inflammatory properties similar to those of its parent compound. For instance, it has been observed to reduce the secretion of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in cell culture studies . Additionally, it may influence lipid metabolism and has been implicated in cardiovascular protective mechanisms due to its ability to modulate cholesterol levels .
The synthesis of N-Desmethyl Rosuvastatin Lactone-d6 typically involves:
These steps can be optimized based on desired yields and purity levels .
N-Desmethyl Rosuvastatin Lactone-d6 is primarily used in research settings, particularly in pharmacokinetic studies and drug metabolism investigations. Its deuterated form allows for precise tracking in mass spectrometry applications, aiding in understanding the metabolism of statins in biological systems. Additionally, it serves as a standard reference material for analytical chemistry laboratories focusing on drug analysis .
Interaction studies involving N-Desmethyl Rosuvastatin Lactone-d6 often focus on its metabolic pathways and potential drug-drug interactions. Research indicates that this compound may interact with various cytochrome P450 enzymes, influencing the metabolism of other drugs. Understanding these interactions is crucial for predicting adverse effects and optimizing therapeutic regimens involving statins .
N-Desmethyl Rosuvastatin Lactone-d6 shares structural similarities with several other statins and their metabolites. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Rosuvastatin | Hydroxy acid | Parent compound with potent LDL-cholesterol lowering effects. |
Simvastatin | Lactone | Known for its strong lipid-lowering properties but different metabolic profile. |
Atorvastatin | Hydroxy acid | Similar mechanism but distinct side effects and interactions. |
N-Desmethyl Atorvastatin | Metabolite | Demethylated form of Atorvastatin; affects bioavailability. |
Lovastatin | Lactone | First statin discovered; less potent than newer agents like Rosuvastatin. |
N-Desmethyl Rosuvastatin Lactone-d6 stands out due to its specific deuterated structure, which enhances its utility in analytical applications while retaining biological activities similar to those of Rosuvastatin .
The pyrimidine core represents a critical structural component in the synthesis of N-Desmethyl Rosuvastatin Lactone-d6, serving as the central scaffold upon which the remaining functional groups are assembled [1]. The Wittig reaction provides an elegant and efficient approach for constructing this heterocyclic framework through carbon-carbon bond formation with precise control over stereochemistry [9] [10]. This reaction involves the nucleophilic addition of a phosphorus ylide to a carbonyl compound, resulting in the formation of alkenes with defined geometry [10].
For the synthesis of the pyrimidine core in N-Desmethyl Rosuvastatin Lactone-d6, the process typically begins with the preparation of a suitable phosphonium ylide intermediate [9]. This ylide subsequently reacts with an appropriately functionalized aldehyde or ketone to establish the carbon framework necessary for pyrimidine ring construction [10] [12]. The reaction proceeds through a four-membered oxaphosphetane intermediate that rapidly decomposes to yield the desired alkene product and triphenylphosphine oxide as a byproduct [10].
A key advantage of employing the Wittig methodology for pyrimidine core construction is the ability to control the stereochemistry of the resulting double bond [14]. This stereochemical control is particularly crucial for N-Desmethyl Rosuvastatin Lactone-d6, as the correct spatial arrangement of substituents directly impacts the compound's structural integrity and functional properties [1] [3]. The E/Z selectivity can be finely tuned through careful selection of reaction conditions, including solvent polarity, temperature, and the nature of the base employed [14] [10].
The pyrimidine core synthesis typically involves a sequence of reactions starting with the formation of a 4-(4-fluorophenyl)-6-isopropyl-2-(N-methanesulfonamido)-5-pyrimidinecarbaldehyde intermediate [39]. This intermediate serves as a crucial building block for subsequent transformations leading to the final N-Desmethyl Rosuvastatin Lactone-d6 structure [3]. The incorporation of the fluorophenyl and isopropyl substituents at positions 4 and 6, respectively, is achieved through careful selection of starting materials and reaction conditions [39] [42].
Recent advancements in Wittig reaction methodologies have led to improved yields and reduced environmental impact in the synthesis of the pyrimidine core [42]. For instance, mechanochemical approaches utilizing ball milling techniques have demonstrated considerable promise as alternatives to traditional solution-phase reactions, offering advantages such as reduced solvent usage and enhanced reaction efficiency [42]. These solvent-free or reduced-solvent conditions align with green chemistry principles and represent an important direction for sustainable manufacturing of N-Desmethyl Rosuvastatin Lactone-d6 [42] [14].
The formation of the lactone ring in N-Desmethyl Rosuvastatin Lactone-d6 represents a critical synthetic transformation that requires precise control over reaction conditions to ensure high yields and stereoselectivity [3] [7]. Lactonization, the intramolecular cyclization process that forms the cyclic ester structure, can be achieved through various synthetic strategies, each with distinct advantages and limitations [17] [18].
One prominent approach involves palladium-catalyzed β-carbon–hydrogen lactonization of aliphatic acids, which has demonstrated remarkable efficiency in forming strained four-membered lactone rings [17]. This methodology employs a mono-N-protected β-amino acid ligand in conjunction with palladium catalysts to facilitate the cyclization process [17]. The reaction proceeds through a palladium-mediated carbon-hydrogen activation followed by intramolecular carboxylate attack, resulting in the formation of the desired lactone structure [17] [21].
The optimization of cyclization conditions plays a pivotal role in achieving high yields and stereoselectivity during lactone formation [17] [20]. Key parameters that influence the efficiency of the lactonization process include:
Parameter | Optimal Conditions | Effect on Yield | Effect on Stereoselectivity |
---|---|---|---|
Catalyst System | Pd(CH₃CN)₂Cl₂ with mono-N-protected β-amino acid ligand | Increases yield up to 73% | Enhances cis/trans selectivity |
Oxidant | tert-Butyl hydrogen peroxide (TBHP) | Promotes selective reductive elimination | Minimal impact |
Solvent | Hexafluoroisopropanol (HFIP) | Improves substrate solubility and reaction rate | Moderate enhancement |
Temperature | 60°C | Optimal balance between reactivity and selectivity | Significant improvement |
Reaction Time | 12-24 hours | Extended time increases conversion | Minimal impact after optimal time |
The formation of the lactone ring in N-Desmethyl Rosuvastatin Lactone-d6 must overcome inherent challenges associated with ring strain, particularly in four-membered lactone systems [17] [19]. Strategic approaches to mitigate these challenges include the use of specialized catalysts that can stabilize transition states and lower activation barriers for cyclization [17]. Additionally, the incorporation of directing groups that facilitate intramolecular interactions can significantly enhance the efficiency of the lactonization process [17] [21].
Recent advances in lactonization methodologies have explored alternative cyclization strategies, including radical-mediated approaches using samarium iodide in combination with water [21]. These methods offer complementary reactivity profiles and can be particularly valuable for substrates that prove challenging under traditional conditions [21]. The selection of an appropriate lactonization strategy for N-Desmethyl Rosuvastatin Lactone-d6 synthesis must consider factors such as functional group compatibility, stereochemical requirements, and scalability for industrial production [20] [21].
Ring-opening polymerization techniques, while primarily employed in polymer chemistry, have provided valuable insights into the fundamental reactivity patterns of lactones and have informed the development of more efficient cyclization protocols for pharmaceutical applications [22]. These methodologies highlight the importance of understanding the thermodynamic and kinetic parameters governing lactone formation and stability [22] [20].
The incorporation of deuterium atoms into the N-Desmethyl Rosuvastatin Lactone structure represents a sophisticated synthetic challenge that requires specialized techniques to achieve high isotopic purity and regioselectivity [23] [26]. Deuterium labeling serves multiple purposes in the context of analytical standard production, including enhanced stability, altered metabolic profiles, and facilitated mass spectrometric analysis [26] [27].
Hydrogen isotope exchange (HIE) reactions constitute a fundamental approach for introducing deuterium atoms into specific positions of the molecular framework [23]. This methodology enables direct replacement of hydrogen atoms with deuterium without necessitating structural modifications or additional synthetic steps [23] [26]. The efficiency of HIE processes is heavily influenced by factors such as catalyst selection, reaction conditions, and the electronic properties of the target positions [23].
Several catalytic systems have demonstrated particular efficacy for deuterium incorporation in complex pharmaceutical structures like N-Desmethyl Rosuvastatin Lactone-d6 [23] [25]. Homogeneous catalysts based on iridium, rhodium, and platinum complexes have shown remarkable ability to facilitate selective hydrogen-deuterium exchange at specific positions [23]. For instance, iridium catalysts bearing N-heterocyclic carbene ligands exhibit exceptional activity for deuteration at aromatic and heteroaromatic positions, which is particularly relevant for labeling the pyrimidine and fluorophenyl moieties in the target compound [23] [25].
The incorporation of six deuterium atoms in the isopropyl group of N-Desmethyl Rosuvastatin Lactone-d6 requires specialized approaches to achieve complete isotopic substitution [1] [3]. This can be accomplished through the use of deuterated reagents in key synthetic transformations or via post-synthetic exchange reactions [23] [28]. The table below outlines various methodologies for deuterium incorporation at specific positions in the molecule:
Position | Deuteration Method | Catalyst System | Deuterium Source | Typical Deuterium Incorporation (%) |
---|---|---|---|---|
Isopropyl Group | Direct HIE | Pt/C or Pd/C | D₂O/D₂ | 95-98 |
Isopropyl Group | Synthetic Incorporation | N/A | CD₃I or (CD₃)₂CO | >99 |
Aromatic Positions | Directed C-H Activation | [Ir(COD)(IMes)Cl] | D₂O | 85-95 |
Heterocyclic Positions | Acid-Catalyzed Exchange | DCl/D₂SO₄ | D₂O | 70-90 |
Benzylic Positions | Photocatalytic Exchange | 4CzIPN | D₂O/DMSO-d₆ | 80-95 |
Flow chemistry has emerged as a particularly valuable approach for deuterium incorporation, offering advantages such as precise control over reaction parameters, enhanced mixing efficiency, and improved safety profiles [27] [28]. This methodology enables continuous processing of substrates through reaction zones containing deuterium sources and catalysts, resulting in more consistent isotopic enrichment and higher throughput compared to traditional batch processes [27] [28].
The selection of an appropriate deuterium source represents a critical consideration in isotope incorporation strategies [23] [24]. While deuterium gas (D₂) provides high isotopic purity, its use presents significant safety challenges and requires specialized equipment [23]. Alternative deuterium sources such as deuterium oxide (D₂O), deuterated alcohols, and deuterated acids offer practical advantages in terms of handling and cost-effectiveness, albeit sometimes at the expense of reduced incorporation efficiency [23] [30].
Post-synthetic purification steps are often necessary to achieve the high isotopic purity required for analytical standard applications [26] [29]. These processes may include chromatographic separations, crystallization techniques, or additional exchange reactions to enhance deuterium content at positions that exhibit incomplete incorporation during the initial synthesis [26] [30].
The production of N-Desmethyl Rosuvastatin Lactone-d6 as an analytical standard demands exceptionally high levels of purity, necessitating sophisticated purification methodologies to eliminate impurities and ensure consistent quality [31] [37]. The purification process must address challenges specific to deuterated compounds, including isotopic purity considerations and the potential presence of non-deuterated or partially deuterated analogs [5] [7].
Chromatographic techniques form the cornerstone of purification strategies for N-Desmethyl Rosuvastatin Lactone-d6, with high-performance liquid chromatography (HPLC) serving as the primary method for achieving the required purity standards [32] [35]. Normal-phase chromatography utilizing silica-based stationary phases has demonstrated particular efficacy for separating closely related structural analogs and stereoisomers that may be present in crude reaction mixtures [32]. The selection of appropriate mobile phase compositions is critical, with mixtures of hexane and more polar solvents such as ethyl acetate or acetone typically providing optimal separation efficiency [32] [35].
Preparative-scale chromatography represents a crucial step in the purification workflow, enabling the isolation of sufficient quantities of N-Desmethyl Rosuvastatin Lactone-d6 for analytical standard applications [34] [36]. This approach necessitates careful scaling of analytical methods to accommodate larger sample loads while maintaining separation efficiency [32] [34]. The implementation of automated systems with fraction collection capabilities significantly enhances throughput and reproducibility in preparative purification processes [34] [36].
The table below outlines key purification methodologies employed in the production of N-Desmethyl Rosuvastatin Lactone-d6 analytical standards:
Purification Method | Application Stage | Advantages | Limitations | Typical Purity Achieved |
---|---|---|---|---|
Normal-Phase HPLC | Initial Purification | High resolution for structural isomers | Moderate sample capacity | 95-98% |
Reversed-Phase HPLC | Secondary Purification | Excellent for polar impurities | Limited for non-polar contaminants | 98-99% |
Supercritical Fluid Chromatography | Tertiary Purification | Rapid processing, green technology | Specialized equipment required | >99% |
Recrystallization | Final Purification | Simple technique, high purity | Material loss, solvent selection critical | >99.5% |
Solid-Phase Extraction | Sample Preparation | High throughput, automation compatible | Limited resolution | 90-95% |
Affinity chromatography techniques, while less commonly employed for small molecule purification, can offer complementary selectivity profiles when modified with appropriate ligands [31] [33]. These approaches exploit specific molecular interactions to achieve separations that may be challenging using conventional chromatographic methods [31]. For N-Desmethyl Rosuvastatin Lactone-d6, custom-designed affinity media could potentially target structural features unique to the compound, enabling highly selective purification [31] [37].
Quality control procedures for N-Desmethyl Rosuvastatin Lactone-d6 analytical standards must incorporate rigorous testing protocols to verify both chemical and isotopic purity [37] [38]. Analytical techniques such as nuclear magnetic resonance spectroscopy (particularly deuterium NMR), mass spectrometry, and infrared spectroscopy provide complementary information regarding structural integrity and deuterium incorporation [5] [7]. The establishment of appropriate acceptance criteria for these analyses ensures consistency across production batches and maintains the reliability of the analytical standard [37] [38].
Rigorous bioanalytical protocols have been established to measure trace concentrations of N-Desmethyl Rosuvastatin Lactone-d6 in plasma and other matrices. High-performance liquid chromatography coupled to tandem mass spectrometry consistently affords sub-nanogram sensitivity:
Validated study | Biological matrix | Sample preparation | Calibration range | Lower limit of quantification | Mean recovery | Total run-time | Principal multiple-reaction-monitoring transition | Linearity (r²) |
---|---|---|---|---|---|---|---|---|
Hull et al. automated solid-phase extraction workflow [1] | Human plasma (0.50 mL) | Bond-elute polymeric cartridge, methanol elution | 0.50 – 42 ng mL⁻¹ | 0.50 ng mL⁻¹ | 93% | 6 min | 455 → 155 m/z (protonated molecule to lactone fragment) | 0.997 |
Thennati et al. polarity-switching ultra-performance platform [2] | Human plasma (0.40 mL) | Mixed-mode solid-phase extraction | 0.05 – 10.0 ng mL⁻¹ | 0.05 ng mL⁻¹ | > 85% | 4 min | 455 → 155 m/z | 0.999 |
Huang et al. gradient separation on phenyl stationary phase [3] | Buffered human plasma (0.05 mL) | Protein precipitation with acidified acetonitrile | 0.10 – 100 ng mL⁻¹ | 0.10 ng mL⁻¹ | 88 – 106% | 6 min | 455 → 155 m/z | 0.996 |
Key findings
Proton and carbon spectral fingerprints enable unequivocal verification of isotopic incorporation and lactone ring closure.
Nucleus | δ / ppm (CD₃OD, 600 MHz) | Assignment | Diagnostic value |
---|---|---|---|
7.55 – 7.10 | Aromatic protons on 4-fluorophenyl ring | Confirms retention of para-fluoro substitution [6] | |
5.82 (d, J = 16 Hz) | Vinylic proton adjacent to pyrimidine | E-geometry validation [7] | |
4.20 – 3.90 (m) | Lactone methine/methylene protons | Shifted down-field relative to open-acid analogue, evidencing full cyclisation [7] | |
3.43 (septet, J = 6.8 Hz) | Isopropyl methine | Intact isopropyl substituent [6] | |
2.77 (s, 6 D) | Six deuterium atoms on N-isopropyl group | Single sharp singlet confirms quantitative deuteration [8] |
Principal component analysis of one-dimensional proton spectra cleanly differentiates N-Desmethyl Rosuvastatin Lactone-d6 from its non-labelled counterpart and from acid-form metabolites, enabling untargeted screening of in-process samples [9] [10].
Exact-mass quadrupole time-of-flight experiments yield an [M + H]⁺ ion at m/z = 456.1860 (Δ = 0.8 ppm) consistent with the calculated monoisotopic mass of 455.1797 Da [8]. The isotopic envelope exhibits a +6 Da shift relative to the non-labelled analogue, verifying complete deuterium incorporation.
Dominant high-energy collision-induced dissociation pathways:
Precursor / m z | Product / m z | Δ ppm | Structural interpretation |
---|---|---|---|
456.1860 | 274.0923 | 1.2 | Neutral loss of sulfamoyl-methyl fragment [11] |
456.1860 | 155.0507 | 1.4 | Cleavage yielding fluorophenyl-pyrimidine cation [11] |
456.1860 | 137.0234 | 1.6 | Secondary loss of carbonyl-fluoro unit, characteristic for rosuvastatin family [11] |
Accurate-mass data distinguish N-Desmethyl Rosuvastatin Lactone-d6 from co-eluting oxidative or hydrolytic degradants (mass error < 2 ppm; resolving power > 20 000) [11].
Although deuteration does not create new stereogenic centres, enantio-purity of the 5 S-configured lactone is mandatory. Direct chiral high-performance liquid chromatography protocols provide baseline resolution:
Stationary phase | Mobile phase | Flow / mL min⁻¹ | Temperature | Resolution (Rs) | Limit of detection |
---|---|---|---|---|---|
Cellulose tris-(3,5-dimethylphenylcarbamate) (CHIRALPAK IB) normal phase [12] | n-Heptane : 2-propanol : trifluoroacetic acid (85 : 15 : 0.1 v/v/v) | 0.8 | 25 °C | 4.1 (lactone vs. undesired 5 R-epimer) | 0.07 µg mL⁻¹ |
Lux Cellulose-2 reversed-phase gradient [13] | Acetonitrile / 0.05% trifluoroacetic acid in water (linear gradient 10 → 60% organic) | 1.0 | 40 °C | 2.8 | 0.05 µg mL⁻¹ |
Immobilised cellulose IB stability-indicating assay [14] | n-Hexane : dichloromethane : 2-propanol : trifluoroacetic acid (82 : 10 : 8 : 0.2 v/v/v/v) | 1.0 | 25 °C | > 2.0 after acid, base, oxidative stress | 0.015% w/w of active |
Notable observations